2-(2-Bromo-4-chlorophenoxy)ethan-1-amine

Lipophilicity Drug Design Physicochemical Properties

2-(2-Bromo-4-chlorophenoxy)ethan-1-amine (CAS 951914-92-4) is a halogenated phenoxyethylamine derivative characterized by its ortho-bromo and para-chloro substitution pattern on the phenyl ring. The compound features an ethanamine moiety attached via an ether linkage to a 2-bromo-4-chlorophenyl core.

Molecular Formula C8H9BrClNO
Molecular Weight 250.52 g/mol
Cat. No. B12087245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Bromo-4-chlorophenoxy)ethan-1-amine
Molecular FormulaC8H9BrClNO
Molecular Weight250.52 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)Br)OCCN
InChIInChI=1S/C8H9BrClNO/c9-7-5-6(10)1-2-8(7)12-4-3-11/h1-2,5H,3-4,11H2
InChIKeyWXLAWXDEIOYIGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Bromo-4-chlorophenoxy)ethan-1-amine: Halogenated Phenoxyethylamine Building Block for Research Synthesis


2-(2-Bromo-4-chlorophenoxy)ethan-1-amine (CAS 951914-92-4) is a halogenated phenoxyethylamine derivative characterized by its ortho-bromo and para-chloro substitution pattern on the phenyl ring. The compound features an ethanamine moiety attached via an ether linkage to a 2-bromo-4-chlorophenyl core [1]. With a molecular formula of C₈H₉BrClNO and a molecular weight of 250.52 g/mol, this building block is commercially available at ≥98% purity and is utilized primarily as a synthetic intermediate in pharmaceutical and agrochemical research . Its stability and well-defined reactivity profile enable controlled modifications in targeted synthesis, particularly for generating libraries of biologically active compounds [1].

Why 2-(2-Bromo-4-chlorophenoxy)ethan-1-amine Cannot Be Casually Substituted with Other Halogenated Phenoxyethylamines


The phenoxyethylamine scaffold is highly sensitive to halogen substitution patterns, which profoundly influence lipophilicity, electronic distribution, and steric hindrance—all critical determinants of reactivity and biological target engagement. 2-(2-Bromo-4-chlorophenoxy)ethan-1-amine occupies a specific chemical space defined by its ortho-bromo/para-chloro arrangement [1]. This unique halogenation pattern differentiates it from its positional isomer (4-bromo-2-chloro), mono-halogenated analogs (2-bromo or 4-chloro only), and the dichloro variant . As shown in the comparative evidence below, even subtle changes in halogen identity and position yield measurable differences in computed physicochemical parameters such as LogP and topological polar surface area (TPSA). These differences directly affect solubility, membrane permeability, and the compound's behavior in both chemical reactions and biological assays. Consequently, substituting this specific building block with an apparently similar analog without re-optimization risks altering reaction yields, changing pharmacokinetic profiles of derived compounds, and invalidating structure-activity relationship (SAR) hypotheses.

2-(2-Bromo-4-chlorophenoxy)ethan-1-amine: Quantitative Physicochemical Differentiation Versus Closest Analogs


Comparative Lipophilicity (LogP) of 2-(2-Bromo-4-chlorophenoxy)ethan-1-amine vs. Structural Analogs

The predicted partition coefficient (LogP) for 2-(2-bromo-4-chlorophenoxy)ethan-1-amine is 2.44, as reported in vendor computational chemistry data . This value is compared to the LogP of its positional isomer 2-(4-bromo-2-chlorophenoxy)ethan-1-amine (2.44), the mono-chloro analog 2-(4-chlorophenoxy)ethan-1-amine (3.18), and the dichloro analog 2-(2,4-dichlorophenoxy)ethan-1-amine (2.33) .

Lipophilicity Drug Design Physicochemical Properties

Topological Polar Surface Area (TPSA) Comparison Across Halogenated Phenoxyethylamines

The topological polar surface area (TPSA) for 2-(2-bromo-4-chlorophenoxy)ethan-1-amine is computed as 35.25 Ų . This value is identical to that of its positional isomer 2-(4-bromo-2-chlorophenoxy)ethan-1-amine, the mono-bromo analog 2-(2-bromophenoxy)ethan-1-amine, and the dichloro analog 2-(2,4-dichlorophenoxy)ethan-1-amine [1].

Polar Surface Area Membrane Permeability Drug-likeness

Computed pKa Value as a Differentiating Factor for Reactivity

The predicted pKa for 2-(2-bromo-4-chlorophenoxy)ethan-1-amine is reported as 8.06±0.10 [1]. This value reflects the basicity of the primary amine group, influenced by the electron-withdrawing effects of the ortho-bromo and para-chloro substituents on the aromatic ring.

pKa Reactivity Ionization

Computed Density as a Potential Differentiator for Physical Handling and Formulation

The predicted density of 2-(2-bromo-4-chlorophenoxy)ethan-1-amine is 1.548±0.06 g/cm³ [1]. This value is notably higher than that reported for the less halogenated analog 2-(2-bromophenoxy)ethan-1-amine, which has a density of 1.308 g/cm³ .

Density Physical Properties Formulation

Dual Halogen Substitution Pattern Provides Unique Reactivity Handle

2-(2-Bromo-4-chlorophenoxy)ethan-1-amine possesses both bromine and chlorine substituents on the phenyl ring . This dual halogenation pattern distinguishes it from mono-halogenated analogs such as 2-(2-bromophenoxy)ethan-1-amine (bromo only) and 2-(4-chlorophenoxy)ethan-1-amine (chloro only) [1].

Halogenation Cross-coupling Building Block

Predicted Boiling Point Comparison Suggests Differential Thermal Stability

The predicted boiling point for 2-(2-bromo-4-chlorophenoxy)ethan-1-amine is 316.7±32.0 °C [1]. In comparison, the less halogenated analog 2-(2,4-dichlorophenoxy)ethan-1-amine exhibits a predicted boiling point of 300.9 °C .

Boiling Point Thermal Stability Handling

Optimal Research and Industrial Use Cases for 2-(2-Bromo-4-chlorophenoxy)ethan-1-amine


Medicinal Chemistry: Scaffold for Kinase or GPCR Ligand Libraries

The unique ortho-bromo substitution provides a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to introduce diverse aryl or amine substituents [1]. This enables the rapid generation of compound libraries targeting kinases or G-protein-coupled receptors (GPCRs), where precise control over lipophilicity (LogP = 2.44) is critical for optimizing blood-brain barrier penetration or oral bioavailability .

Chemical Biology: Photoaffinity Labeling Probe Precursor

The presence of both bromine and chlorine atoms offers orthogonal reactivity. The bromine can be selectively replaced with a photoactivatable group (e.g., aryl azide or diazirine) via cross-coupling, while the chlorine remains intact as a stable moiety for downstream identification (e.g., mass spectrometry) [1]. This dual-halogen pattern is advantageous for designing chemical probes to study protein-ligand interactions.

Agrochemical Research: Building Block for Herbicide or Fungicide Discovery

Phenoxyethylamine derivatives have been patented for agricultural and horticultural fungicide applications [1]. 2-(2-Bromo-4-chlorophenoxy)ethan-1-amine serves as a versatile intermediate for synthesizing novel phenoxyethylamine-based fungicides, leveraging its balanced lipophilicity (LogP = 2.44) for optimal foliar uptake and translocation .

Materials Science: Synthesis of Functionalized Polymers or Metal-Organic Frameworks

The primary amine group can be used to introduce the 2-(2-bromo-4-chlorophenoxy)ethyl moiety into polymers via amide bond formation or as a ligand for metal coordination. The dual halogenation pattern allows for further post-polymerization modification, enabling the creation of advanced materials with tailored electronic or optical properties [1].

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